3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
886903-12-4 |
|---|---|
分子式 |
C26H20N4O3 |
分子量 |
436.471 |
IUPAC 名称 |
3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C26H20N4O3/c1-17-23-24(31)22(16-27-25(23)30(29-17)19-8-4-2-5-9-19)26(32)28-18-12-14-21(15-13-18)33-20-10-6-3-7-11-20/h2-16H,1H3,(H,27,31)(H,28,32) |
InChI 键 |
HRGYGJFWABKOTF-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=CC=C5 |
溶解度 |
not available |
产品来源 |
United States |
生物活性
3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a pyrazolo[3,4-b]pyridine core with various substituents that may influence its biological properties. The presence of the phenoxyphenyl group is particularly noteworthy as it may enhance the compound's interaction with biological targets.
Research indicates that compounds similar to this compound often exhibit their biological activity through the following mechanisms:
- Inhibition of Kinases : Many pyrazolo derivatives have been found to inhibit various kinases, including Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling pathways. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against BTK .
- Anticancer Activity : The compound may exhibit antiproliferative effects on cancer cell lines. For example, structural analogs have demonstrated significant inhibition of cell proliferation in lymphoma and leukemia models .
- Apoptosis Induction : Certain derivatives have been reported to induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways .
Pharmacological Profile
The pharmacological profile of this compound can be summarized as follows:
Case Studies
Several studies have explored the biological activity of related pyrazolo compounds:
- Study on BTK Inhibition : A recent study evaluated a series of pyrazolo derivatives for their ability to inhibit BTK. One compound demonstrated an IC50 value of 7 nM and effectively induced apoptosis in U2932 cells .
- Anticancer Efficacy : Another investigation focused on the antiproliferative effects of a related compound on various cancer cell lines, reporting IC50 values lower than 1 µM in MCL cell lines . This suggests that modifications to the pyrazolo structure can significantly enhance anticancer activity.
科学研究应用
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as anticancer agents. The compound has been tested for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to 3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide have demonstrated cytotoxic effects against breast and colon cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. In vitro studies indicate that derivatives of this compound exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Enzyme Inhibition
Research has indicated that this compound can act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes and pain . This suggests that the compound may have dual roles as both an anti-inflammatory and anticancer agent.
Molecular Docking Studies
Computational studies using molecular docking techniques have provided insights into the binding affinities of this compound with various biological targets. These studies reveal that the compound can effectively bind to active sites of enzymes involved in cancer metabolism, indicating its potential use in targeted therapy .
Case Studies
化学反应分析
C5-Carboxamide Modification
The C5-carboxamide group can undergo:
-
Hydrolysis : Conversion to carboxylic acid under acidic/basic conditions .
-
Amide Coupling : Reaction with amines (e.g., 4-phenoxyaniline) using coupling agents like EDCI/HOBt .
C6-Sulfur Functionalization
If a methylthio group is present at C6 (common in intermediates), it can be:
Cross-Coupling at C4
The C4 position (para to the pyridine nitrogen) can undergo:
Catalytic and Mechanistic Insights
-
L-Proline Catalysis : Enhances yields in multicomponent reactions (e.g., Knoevenagel condensation) .
-
Regioselectivity : Governed by steric and electronic effects of substituents on the pyrazole and OKDTA . For example:
Structural Confirmation
-
X-ray Crystallography : Validates the periplanar arrangement of substituents (e.g., N1-phenyl coplanar with the pyridine ring, C3-methyl twisted to avoid steric clashes) .
-
NMR Analysis : Distinct shifts for C5-carboxamide protons (δ ~10–12 ppm) and pyridine ring protons (δ ~7–9 ppm) .
Biological Relevance
Pyrazolo[3,4-b]pyridines with C5-carboxamide groups show antitubercular activity by targeting Mycobacterium tuberculosis pantothenate synthetase (MTBPS) . The N-(4-phenoxyphenyl) moiety may enhance lipophilicity and membrane permeability.
Key Citations:
常见问题
Q. What are the optimal synthetic routes for 3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide, and how can reaction efficiency be maximized?
- Methodological Answer : Begin with multi-step heterocyclic condensation reactions. For pyrazolo-pyridine core formation, employ cyclocondensation of hydrazine derivatives with β-keto esters under reflux in polar aprotic solvents (e.g., DMF or DMSO). Incorporate microwave-assisted synthesis to reduce reaction time and improve yield . Post-functionalization of the carboxamide group requires careful coupling of the phenoxyphenyl amine moiety using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions. Optimize parameters (temperature, solvent, catalyst) via Design of Experiments (DoE) to identify critical variables .
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Core Synthesis | Hydrazine + β-keto ester, DMF, 120°C | 65 | 92% | |
| Amide Coupling | EDC/HOBt, DCM, RT | 78 | 95% |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation and NMR (¹H, ¹³C, 2D-COSY) to resolve overlapping signals from the pyrazolo-pyridine core and phenoxyphenyl substituents . For purity, employ HPLC with a C18 column (gradient elution: acetonitrile/water + 0.1% TFA) and validate against a certified reference standard. Detection limits should be ≤0.1% for impurities .
- Example Table :
| Technique | Key Peaks/Parameters | Purpose |
|---|---|---|
| ¹H NMR | δ 8.2–8.5 ppm (pyridine protons), δ 6.8–7.4 ppm (aromatic protons) | Structural confirmation |
| HPLC | Retention time: 12.3 min (λ = 254 nm) | Purity assessment |
Q. How can researchers assess the compound’s solubility and stability under physiological conditions for in vitro studies?
- Methodological Answer : Conduct equilibrium solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask methods. For stability, incubate the compound in plasma or liver microsomes (37°C, 24h) and quantify degradation via LC-MS/MS. Use Arrhenius kinetics to predict shelf-life under varying storage conditions .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s binding affinity to target proteins (e.g., kinases) and optimizing its pharmacophore?
- Methodological Answer : Combine density functional theory (DFT) for electronic structure analysis with molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with kinase ATP-binding pockets. Validate predictions using Molecular Dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns trajectories . Parameterize force fields using crystallographic data from analogous pyrazolo-pyridine inhibitors .
Q. How can conflicting bioactivity data (e.g., IC₅₀ variability across assays) be systematically resolved?
- Methodological Answer : Apply multivariate statistical analysis to identify assay-specific variables (e.g., ATP concentration, incubation time). Use Bland-Altman plots to quantify inter-assay agreement and Hill slope analysis to differentiate allosteric vs. competitive inhibition mechanisms . Cross-validate with orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays).
Q. What experimental designs are recommended for elucidating the compound’s metabolic pathways and minimizing off-target toxicity?
- Methodological Answer : Employ LC-HRMS/MS for metabolite identification in hepatocyte incubations. Use isotope labeling (e.g., ¹⁴C at the methyl group) to track biotransformation. For toxicity screening, integrate high-content imaging (mitochondrial membrane potential, ROS levels) with transcriptomic profiling (RNA-seq) to map stress-response pathways .
Q. How can reaction mechanisms for novel derivatives of this compound be probed using kinetic and isotopic studies?
- Methodological Answer : Conduct stopped-flow kinetics to measure intermediate formation rates. Use deuterium isotope effects (e.g., substituting H₂O with D₂O) to identify rate-limiting proton transfers. Pair with in situ IR spectroscopy to detect transient species (e.g., enolates) during cyclization .
Methodological Best Practices
- Data Contradiction Analysis : When reproducibility issues arise, document all experimental conditions (e.g., solvent lot numbers, humidity) and apply root-cause analysis (Fishbone diagrams) to isolate variables .
- Scale-Up Challenges : For gram-scale synthesis, optimize membrane separation technologies (e.g., nanofiltration) to remove metal catalysts and reduce waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
